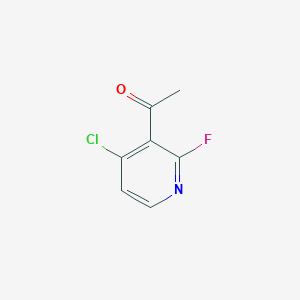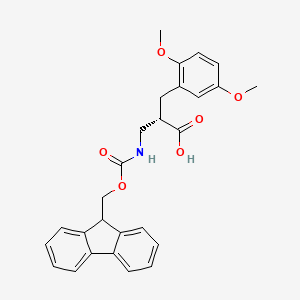
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxybenzyl moiety, and a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation.
Introduction of the dimethoxybenzyl moiety: This step involves the attachment of the dimethoxybenzyl group to the propanoic acid backbone, often through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzyl moiety, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorenyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, the compound might be used as a probe or a precursor for the synthesis of biologically active molecules. Its structural features could make it useful in studying enzyme interactions or receptor binding.
Medicine
Potential medical applications could include the development of new pharmaceuticals or drug delivery systems. The compound’s unique structure might allow for targeted delivery or controlled release of therapeutic agents.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its functional groups provide multiple points for chemical modification, enabling the creation of materials with tailored properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, leading to changes in cellular processes. The Fmoc group could be used to protect the amine during synthesis and then removed to reveal the active form of the molecule.
類似化合物との比較
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the dimethoxy groups.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: Similar structure with different positions of the methoxy groups.
Uniqueness
The presence of the 2,5-dimethoxybenzyl moiety in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially more useful in certain applications.
特性
分子式 |
C27H27NO6 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
(2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |
InChIキー |
CORMIMUYUFGDET-SFHVURJKSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


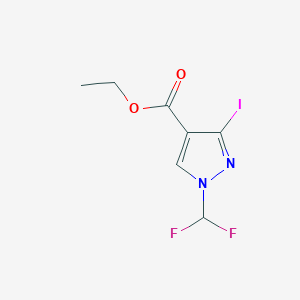
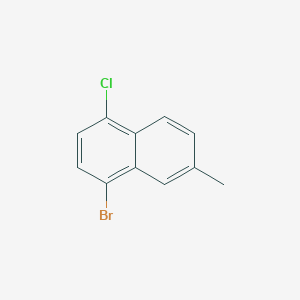
![12-iodo-10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B12957364.png)
![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


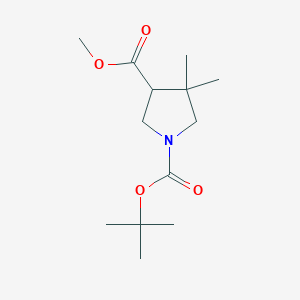

![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
